
N-(3-Chloropropyl)-N-methylnitrous Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chloropropyl)-N-methylnitrous Amine is an organic compound that belongs to the class of alkylamines It is characterized by the presence of a chloropropyl group attached to a nitrogen atom, which is also bonded to a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropropyl)-N-methylnitrous Amine typically involves the reaction of 3-chloropropylamine with methyl nitrite. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
[ \text{3-Chloropropylamine} + \text{Methyl Nitrite} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high production rates.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloropropyl)-N-methylnitrous Amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-(3-Chloropropyl)-N-methylnitrous Amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential effects on biological systems, including its role as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Chloropropyl)-N-methylnitrous Amine involves its interaction with molecular targets, leading to various biochemical effects. The compound can act as an alkylating agent, modifying nucleophilic sites in biological molecules. This interaction can affect cellular pathways and processes, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Dimethylamino-1-propyl chloride: Similar in structure but with a dimethylamino group instead of a methylnitrous group.
N-(3-Chloropropyl)-N,N-dimethylamine: Contains an additional methyl group on the nitrogen atom.
Uniqueness
N-(3-Chloropropyl)-N-methylnitrous Amine is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C4H9ClN2O |
|---|---|
Peso molecular |
136.58 g/mol |
Nombre IUPAC |
N-(3-chloropropyl)-N-methylnitrous amide |
InChI |
InChI=1S/C4H9ClN2O/c1-7(6-8)4-2-3-5/h2-4H2,1H3 |
Clave InChI |
SJURRFXMKBSZAO-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(diaminomethylideneamino)methyl]piperidine-1-carboxylate](/img/structure/B13852755.png)
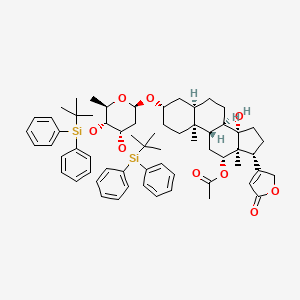
![1-[3-(Bromomethyl)phenyl]piperidine](/img/structure/B13852767.png)
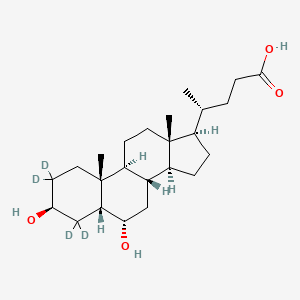
![5-Acetyl-2-[(3-methoxyphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B13852775.png)
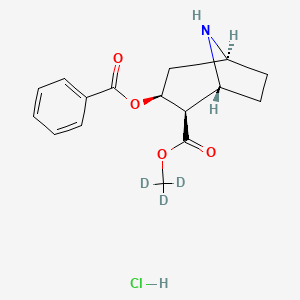
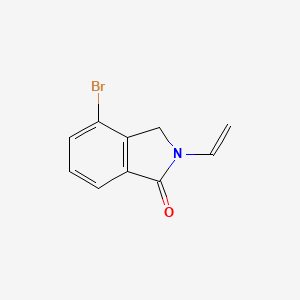
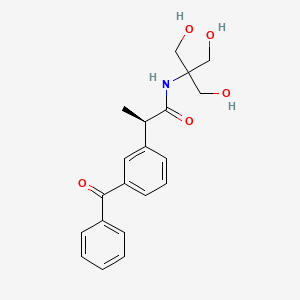
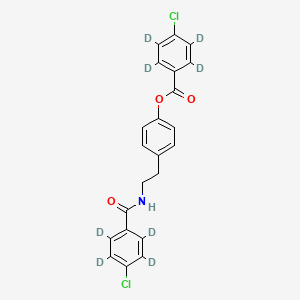
![2,3-Dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13852805.png)
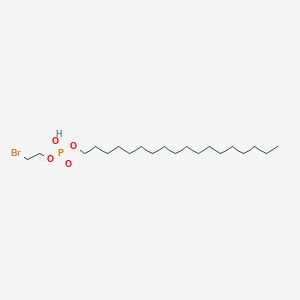


![2-Phenyl-4-(1-piperidin-4-ylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13852839.png)
